

Technical Guide: Physical Properties of **trans-N-Boc-1,4-cyclohexanediamine**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>trans-N-Boc-1,4-cyclohexanediamine</i>
Cat. No.:	B153069

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-Boc-1,4-cyclohexanediamine, also known as tert-butyl (trans-4-aminocyclohexyl)carbamate, is a key bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected amine and a free primary amine on a cyclohexane scaffold, makes it an invaluable intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical agents. Notably, it serves as a crucial component in the development of V1A receptor antagonists. This guide provides an in-depth overview of the physical properties of **trans-N-Boc-1,4-cyclohexanediamine**, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in chemical reactions. The properties of **trans-N-Boc-1,4-cyclohexanediamine** are summarized below.

Property	Value
CAS Number	177906-48-8
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.3 g/mol
Appearance	White to off-white solid
Melting Point	212-232 °C
Boiling Point	322.1 °C at 760 mmHg
Density	1.02 g/cm ³
Solubility	Slightly soluble in water. Soluble in methanol and ethyl acetate.
Purity	Typically ≥95% (GC)

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of solid organic compounds like **trans-N-Boc-1,4-cyclohexanediamine**.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula

- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the heating rate to a rapid setting to quickly approach the expected melting point.
 - Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Boiling Point (for High-Boiling Solids)

While **trans-N-Boc-1,4-cyclohexanediamine** is a solid at room temperature, its boiling point at atmospheric pressure has been reported. For high-boiling point substances, distillation is a common method for determination.

Apparatus:

- Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
- Heating mantle
- Boiling chips
- Barometer

Procedure:

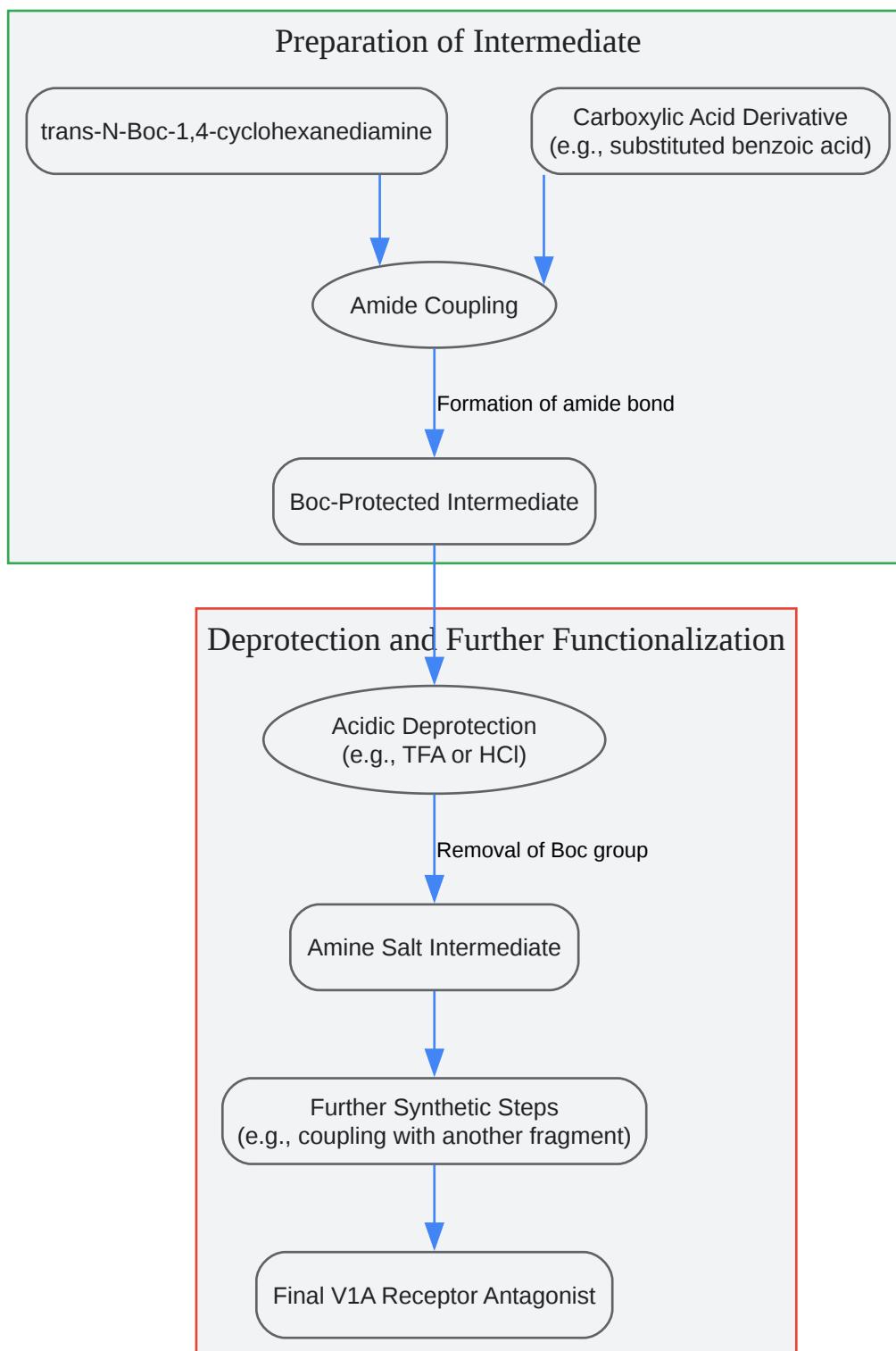
- Apparatus Setup: Assemble a simple distillation apparatus. Place a small sample (at least 5 mL if in liquid form, or a sufficient amount of solid to melt and distill) and a few boiling chips in the distilling flask.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
- Heating: Gently heat the distilling flask.
- Observation: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.
- Recording: Record the stable temperature at which the liquid is actively distilling. This is the boiling point.
- Pressure Correction: Record the atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, a correction may be applied to determine the normal boiling point.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes and rack


- Vortex mixer or stirring rods
- Graduated pipettes or cylinders
- Balance

Procedure for Qualitative Assessment:

- Sample Preparation: Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a series of test tubes.
- Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, methanol, ethyl acetate, etc.).
- Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
- Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If not, it is considered slightly soluble or insoluble.
- Reporting: Report the solubility in terms of "soluble," "slightly soluble," or "insoluble" for each solvent tested. For more quantitative results, the amount of solvent required to dissolve a given mass of solute can be determined.

Application in Synthesis: A Workflow Example

trans-N-Boc-1,4-cyclohexanediamine is a critical starting material in the synthesis of various pharmacologically active molecules. One notable application is in the preparation of vasopressin V1A receptor antagonists. The following diagram illustrates a generalized workflow for the initial steps of such a synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a V1A receptor antagonist.

- To cite this document: BenchChem. [Technical Guide: Physical Properties of trans-N-Boc-1,4-cyclohexanediamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153069#trans-n-boc-1-4-cyclohexanediamine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com